Methyl 3-cyanoisoxazole-4-carboxylate
Description
Methyl 3-cyanoisoxazole-4-carboxylate is a heterocyclic organic compound featuring an isoxazole core substituted with a cyano (-CN) group at position 3 and a methyl ester (-COOCH₃) at position 4. The isoxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, is known for its stability and role in medicinal chemistry. The electron-withdrawing cyano group enhances the compound’s reactivity, making it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C6H4N2O3 |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
methyl 3-cyano-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H4N2O3/c1-10-6(9)4-3-11-8-5(4)2-7/h3H,1H3 |
InChI Key |
ZZYYDDKYLMUCLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CON=C1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyanoisoxazole-4-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is a common method for constructing isoxazole rings. The reaction is often catalyzed by copper (I) or ruthenium (II) complexes, although metal-free methods are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyanoisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized isoxazole derivatives .
Scientific Research Applications
Methyl 3-cyanoisoxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for anticancer, antimicrobial, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of methyl 3-cyanoisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared with structurally related isoxazole derivatives, focusing on substituents, physicochemical properties, and reported applications.
Table 1: Structural and Physicochemical Comparison
Key Observations
Lipophilicity: Compounds with aromatic substituents (e.g., phenyl in Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Ester vs. Acid Functionality: The carboxylic acid derivative (3-Methyl-4-isoxazolecarboxylic acid) has a higher melting point (185–187°C) due to hydrogen bonding, whereas ester derivatives (e.g., methyl or ethyl esters) are typically more volatile and metabolically labile .
Biological Activity Trends Antimicrobial and Anticonvulsant Properties: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate demonstrates notable anticonvulsant and antibacterial activity, likely due to the phenyl group’s hydrophobic interactions with biological targets .
Synthetic Utility Intermediates in Drug Development: Ethyl 3-methylisoxazole-4-carboxylate and 3-Methyl-4-isoxazolecarboxylic acid are frequently used to synthesize more complex derivatives, including antibiotics and CNS-active agents . Functionalization Potential: Methyl 4-((4-amino-2-chlorophenoxy)methyl)-5-methylisoxazole-3-carboxylate exemplifies how bulky substituents can be introduced for targeted drug design, though its biological profile remains underexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
